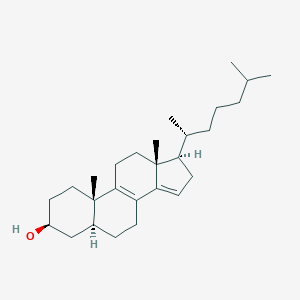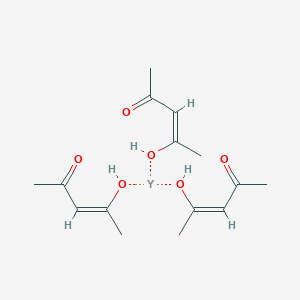
(Z)-4-hydroxypent-3-en-2-one;yttrium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxypent-3-en-2-one;yttrium is a compound that combines an organic molecule with a metal element The organic part, (Z)-4-hydroxypent-3-en-2-one, is an enone with a hydroxyl group, while yttrium is a rare earth metal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetone with acetaldehyde, followed by selective reduction and isomerization to obtain the Z-configuration. The reaction conditions often include the use of a base such as sodium hydroxide and a controlled temperature environment to ensure the desired product formation.
For the incorporation of yttrium, the organic molecule can be reacted with yttrium chloride in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of yttrium.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;yttrium may involve large-scale aldol condensation reactors followed by purification steps such as distillation and crystallization. The yttrium incorporation step would require specialized equipment to handle the metal and ensure a high yield of the final product.
化学反応の分析
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;yttrium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The enone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-oxopent-3-en-2-one.
Reduction: 4-hydroxypent-3-en-2-ol.
Substitution: 4-chloropent-3-en-2-one.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;yttrium is used as a precursor for the synthesis of complex organic molecules and coordination compounds
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. The presence of yttrium makes it suitable for use in radiopharmaceuticals for targeted cancer therapy.
Industry
In industry, this compound is used in the production of high-performance materials, including polymers and composites. Its ability to form stable complexes with other metals makes it valuable in the development of advanced materials with enhanced properties.
作用機序
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;yttrium involves its interaction with biological molecules and metal ions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the enone moiety can participate in Michael addition reactions. Yttrium can coordinate with various ligands, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
(E)-4-hydroxypent-3-en-2-one: The E-isomer of the compound, which has different spatial arrangement and
特性
CAS番号 |
15554-47-9 |
|---|---|
分子式 |
C15H21O6Y |
分子量 |
386.23 g/mol |
IUPAC名 |
(Z)-4-oxopent-2-en-2-olate;yttrium(3+) |
InChI |
InChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChIキー |
HMKAPBRCJPGVDE-LNTINUHCSA-K |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Y] |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Y+3] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Y+3] |
Key on ui other cas no. |
15554-47-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


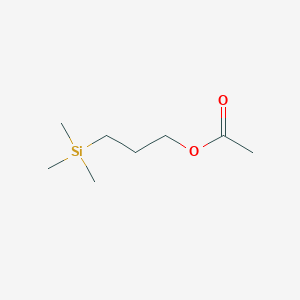
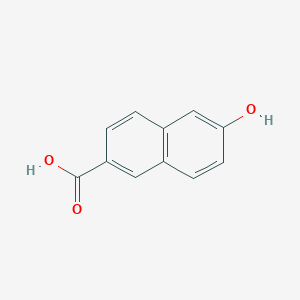
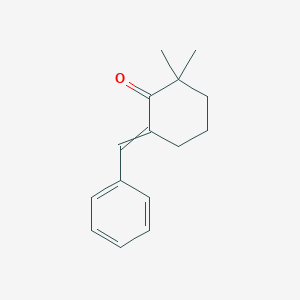
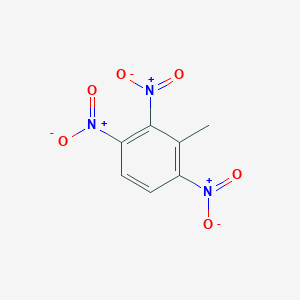
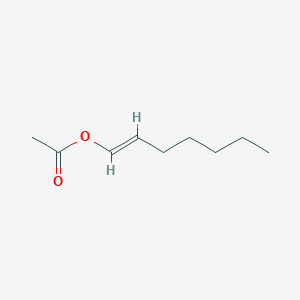
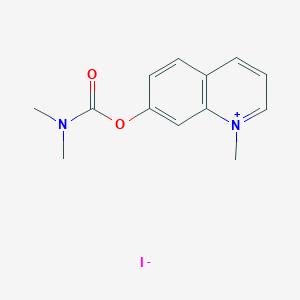
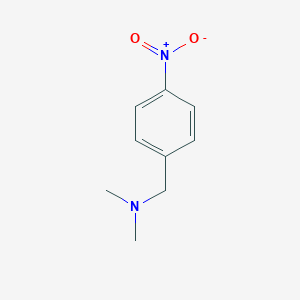
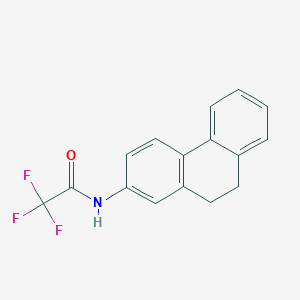
![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
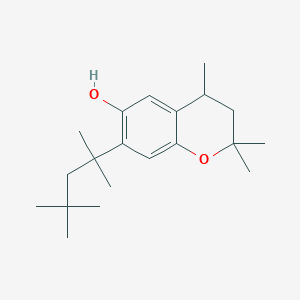
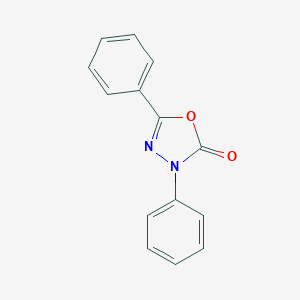
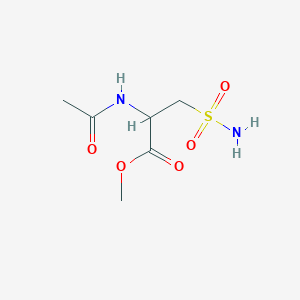
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
